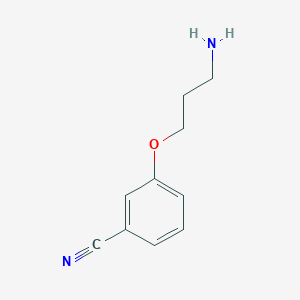

3-(3-Aminopropoxy)benzonitrile

描述

Contextualization within Organic Chemistry and Functionalized Ethers

From a structural standpoint, 3-(3-Aminopropoxy)benzonitrile is classified as an aromatic amine, a nitrile, and a functionalized ether. bldpharm.com Ethers are a class of organic compounds defined by an oxygen atom connected to two hydrocarbon radicals; they are highly valuable in organic synthesis, often serving as solvents or key structural components of larger molecules. cymitquimica.com The presence of the ether linkage in this compound provides specific steric and electronic properties, influencing its solubility and potential interactions with biological targets. ontosight.ai

The benzonitrile (B105546) unit is a prominent feature, known to be a versatile precursor in the synthesis of dyes, pesticides, and various pharmaceuticals. rsc.org The nitrile group itself is a valuable functional group that can participate in a variety of chemical transformations. evitachem.com The addition of the aminopropoxy chain introduces two further points of functionality: the ether oxygen and the terminal primary amine, which can act as a nucleophile or a base in chemical reactions. evitachem.com This trifunctional nature makes the compound a useful intermediate for constructing diverse molecular scaffolds.

Below is a table of key chemical properties for this compound and its ortho-isomer, providing a comparative look at their physical characteristics.

| Property | This compound | 2-(3-Aminopropoxy)benzonitrile (Isomer) |

| CAS Number | 785760-03-4 bldpharm.com | 444574-75-8 chemsrc.com |

| Molecular Formula | C10H12N2O bldpharm.com | C10H12N2O chemsrc.com |

| Molecular Weight | 176.22 g/mol bldpharm.com | 176.215 g/mol chemsrc.com |

| Boiling Point | No data available | 344.525 °C at 760 mmHg chemsrc.com |

| Density | No data available | 1.106 g/cm³ chemsrc.com |

| Flash Point | No data available | 162.163 °C chemsrc.com |

| LogP | No data available | 1.98618 chemsrc.com |

This table presents data for this compound and its structural isomer to illustrate the properties of this compound class. Data for the title compound is limited.

Significance in Contemporary Synthetic Methodologies

The utility of this compound as a building block is underscored by the synthetic strategies used to create related structures. A notable contemporary method for synthesizing aminopropoxy benzonitrile derivatives is the nucleophilic aromatic substitution (SNAr) reaction. Research has demonstrated that fluorobenzonitriles can react with a range of commercially available aminoalcohols to produce these structures. mmu.ac.uk For instance, the reaction of 6-fluoro-2-aminobenzonitrile with 3-amino-1-propanol can yield 2-amino-6-(3-aminopropoxy)benzonitrile, a structural isomer of the title compound. mmu.ac.uk This highlights a direct and adaptable route for creating a library of such functionalized molecules.

Furthermore, modern advancements in organic synthesis include the electrophotocatalytic C-H functionalization of ethers. nih.gov This methodology allows for the direct coupling of ethers with various partners like alkenes, alkynes, and heterocycles with high regioselectivity, often under mild, oxidant-free conditions. nih.gov While not specifically documented for this compound, this approach represents a state-of-the-art strategy for modifying the ether component of the molecule. Classical methods for nitrile synthesis, such as the Beckmann rearrangement which converts oximes into nitriles or amides, also form the fundamental basis for the synthesis of the core benzonitrile structure. masterorganicchemistry.com

Overview of Research Trajectories Involving the Compound

While specific published research focusing exclusively on this compound is not extensive, the research trajectories for its structural analogues are well-established, pointing toward its potential applications. Benzonitrile derivatives are frequently explored for their biological activities and are common scaffolds in pharmaceutical development. ontosight.aiontosight.ai

A primary research area is in medicinal chemistry, where compounds with similar structures serve as precursors for bioactive molecules. For example, (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is utilized as a building block for developing compounds targeting neurological disorders. vulcanchem.com The presence of both the nitrile and amino groups offers multiple points for chemical diversification to optimize target affinity and pharmacokinetic properties. evitachem.comvulcanchem.com Analogous structures have also been investigated for their effects on cardiovascular systems and as kinase inhibitors. ontosight.aimmu.ac.uk The synthesis of oxazepino- and oxazecino-quinazolines, a class of rigidified kinase inhibitor-like scaffolds, has been achieved starting from aminopropoxy benzonitrile intermediates. mmu.ac.uk

In material science, related compounds like 3-benzyl amino-benzonitrile have been investigated for the creation of polymers or functional materials with specific thermal or electrical properties, owing to their unique combination of functional groups. evitachem.com Given these established applications for its analogues, this compound represents a promising, yet-to-be-fully-explored scaffold for developing novel compounds in both pharmaceutical and materials research.

Structure

3D Structure

属性

IUPAC Name |

3-(3-aminopropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHMVWGUZWIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590989 | |

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785760-03-4 | |

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Aminopropoxy Benzonitrile

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors. numberanalytics.com For 3-(3-Aminopropoxy)benzonitrile, the analysis identifies several logical disconnection points within its structure, primarily focusing on the ether linkage and the aminopropyl side chain.

The most strategic disconnections are:

C-O Ether Bond: Breaking the bond between the phenoxy oxygen and the propyl chain is a primary disconnection. This approach, based on the Williamson ether synthesis, leads to two key synthons: a 3-cyanophenoxide anion and a 3-aminopropyl cation equivalent.

C-N Bond of the Amine: An alternative disconnection at the C-N bond of the propyl chain suggests a precursor with a 3-bromopropoxybenzonitrile structure and an ammonia (B1221849) equivalent.

Precursor Compounds and Starting Material Selection

Based on the retrosynthetic analysis, the selection of appropriate precursors is critical for a successful synthesis. The choice depends on commercial availability, cost, and the planned synthetic route.

Two primary pathways emerge, each with its own set of starting materials:

Pathway A (from 3-Cyanophenol): This route utilizes 3-cyanophenol (B46033) and a suitable 3-carbon aminating agent. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophile. The aminopropyl component must have a leaving group for the alkylation to proceed. To prevent self-reaction, the amine on this component is typically protected.

Pathway B (from 3-Aminobenzonitrile): While less direct for forming the ether linkage, one could envision starting with 3-aminobenzonitrile (B145674) and building the propoxy chain. chemicalbook.com However, this would require more complex functional group interconversions.

The most common and logical precursors are derived from Pathway A.

| Precursor | Role in Synthesis | CAS Number |

| 3-Cyanophenol | Provides the benzonitrile (B105546) core and the phenoxide for ether formation. | 873-62-1 |

| 3-Bromopropan-1-amine hydrobromide | Source of the aminopropyl chain (amine requires protection). | 5003-71-4 |

| N-(3-Bromopropyl)phthalimide | An alkylating agent with a protected amine functionality. | 5460-29-7 |

| tert-Butyl (3-bromopropyl)carbamate | An alkylating agent with a BOC-protected amine. | 118942-01-1 |

| 3-Chloropropan-1-amine hydrochloride | Alternative source for the aminopropyl chain. | 6276-54-6 |

This table is generated for illustrative purposes and includes common precursors for the synthesis.

Established Synthetic Pathways for this compound

The most established pathway involves the formation of the ether linkage via an alkylation reaction, followed by deprotection of the amine.

Alkylation Reactions in the Synthesis of the Ether Linkage

The formation of the ether bond in this compound is typically achieved through a nucleophilic substitution reaction, a classic example being the Williamson ether synthesis. mt.com This involves the reaction of a phenoxide with an alkyl halide. mt.com

In this specific synthesis, 3-cyanophenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding 3-cyanophenoxide anion. This anion then acts as a nucleophile, attacking an electrophilic 3-carbon chain that contains a leaving group (e.g., bromine, chlorine) and a protected amine.

A common electrophile is N-(3-bromopropyl)phthalimide. The reaction yields an intermediate where the amine is masked as a phthalimide (B116566), which can be subsequently removed. The use of a phase-transfer catalyst can sometimes improve reaction rates and yields in biphasic systems. rsc.org

Nitrile Group Introduction and Modification

The nitrile group (–C≡N) is a versatile functional group in organic synthesis. pearson.com In the synthesis of this compound, the nitrile is typically present in the starting material, 3-cyanophenol. However, if the synthesis were to start from a different precursor, several methods exist for its introduction.

Sandmeyer Reaction: This method involves the diazotization of an aromatic amine (like 3-aminophenol) followed by treatment with a copper(I) cyanide salt.

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using reagents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). wikipedia.org For instance, 3-hydroxybenzamide (B181210) could be dehydrated to 3-cyanophenol. chemicalbook.com

From Aldehydes: Aromatic aldehydes can be converted to nitriles in one-pot procedures, for example, by reaction with hydroxylamine (B1172632) followed by dehydration. rsc.org

The nitrile group itself is relatively stable under the basic conditions of the ether synthesis but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org

Amine Functionality Formation and Protection Strategies

The primary amine in the target molecule is nucleophilic and basic, making it reactive towards alkylating agents. researchgate.net To prevent side reactions, such as N-alkylation or polymerization during the ether synthesis step, the amine functionality is almost always protected. numberanalytics.com

A good protecting group should be easy to introduce, stable to the reaction conditions of the subsequent steps, and readily removable in high yield. researchgate.net

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Phthalimide | Phthalic anhydride, then reaction to form halide | Hydrazine (B178648) (Ing-Manske procedure) or strong base | |

| 4-Cyanobenzenesulfonamides | 4-Cs | 4-Cyanobenzenesulfonyl chloride | Thiol and base |

This table summarizes common amine protecting groups relevant to this synthesis. libretexts.orgacs.org

The most common strategy for synthesizing this compound involves alkylating 3-cyanophenol with a reagent like N-(3-bromopropyl)phthalimide. The final step is the deprotection of the phthalimide group using hydrazine hydrate (B1144303) to release the free primary amine. Alternatively, using a Boc-protected aminopropyl halide allows for deprotection under acidic conditions, which can be advantageous if other functional groups in the molecule are sensitive to hydrazinolysis.

Advanced Synthetic Methodologies and Innovations

While the classical Williamson ether synthesis followed by deprotection remains a robust method, research continues to explore more efficient and greener synthetic routes.

One-Pot Syntheses: Methodologies that combine multiple steps into a single operation are highly desirable as they reduce waste, time, and cost. A one-pot approach could involve the cross-coupling of a dianion of a dinitrile with another aromatic nitrile, followed by alkylation. beilstein-journals.org

Multicomponent Reactions: These reactions, such as the Povarov reaction, allow for the construction of complex molecules from three or more starting materials in a single step, sometimes using a cyano-bearing aldehyde as a precursor to an aminoalkyl side chain after subsequent reduction. nih.gov

Ionic Liquids: Ionic liquids have been explored as recyclable solvents and catalysts for the synthesis of benzonitriles from aldehydes, offering a greener alternative to traditional methods that use volatile organic solvents and metal catalysts. rsc.org

Chelation-Assisted Alkylation: For substrates containing both amine and hydroxyl groups, selective N-alkylation can be achieved by using chelating agents like 9-borabicyclo[3.3.1]nonane (9-BBN), which temporarily protects the hydroxyl group and activates the amine for mono-alkylation. organic-chemistry.org While not directly applied to the etherification, this principle of selective activation is an area of ongoing innovation.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound predominantly relies on the Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.org This reaction involves the coupling of an alkoxide with an organohalide. In the context of this compound, this typically involves the reaction of 3-hydroxybenzonitrile with a 3-halopropylamine or a protected version thereof, in the presence of a base.

Catalysis, particularly phase-transfer catalysis (PTC), plays a significant role in enhancing the efficiency of this synthesis. wikipedia.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. wikipedia.orgutahtech.edu This overcomes the mutual insolubility of the reactants, leading to faster reaction rates and higher yields. The use of PTC is common in industrial syntheses to streamline the process. wikipedia.org

Various catalysts have been explored to improve the Williamson ether synthesis and related reactions. For instance, supported metal catalysts, such as palladium on charcoal (Pd/C), have been used for the synthesis of aryl ethers from cyclohexanone (B45756) derivatives and alcohols. rsc.org While not a direct synthesis of this compound, this demonstrates the potential for heterogeneous catalysts in ether formation. Another approach involves the use of novel catalytic systems like cotton fabric-supported cationic acrylate (B77674) polymers in a solid-liquid-liquid phase-transfer catalysis (SLL-PTC) system, which has shown high conversion rates for Williamson ether synthesis reactions. acs.org

The choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing byproducts. For example, in related nitrile syntheses, various catalysts including nickel-based systems and copper catalysts have been employed. researchgate.netnih.gov

Table 1: Catalytic Approaches and Conditions

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide) | Facilitates reaction between immiscible reactants, common in industrial applications. | wikipedia.orgutahtech.edu |

| Williamson Ether Synthesis | Cotton Fabric-Supported Cationic Polymer | Solid-liquid-liquid PTC system, allows for catalyst recycling. | acs.org |

Stereoselective Synthesis Considerations

While this compound itself is not chiral, derivatives of this compound may contain stereocenters, making stereoselective synthesis a critical consideration for specific applications, particularly in pharmaceuticals. For instance, the synthesis of chiral aminopropoxybenzonitrile derivatives often requires methods that can control the stereochemistry at one or more chiral centers.

Common strategies for achieving stereoselectivity include:

Use of Chiral Starting Materials: Synthesizing the target molecule from an enantiomerically pure precursor, often referred to as a chiral pool synthesis. nih.gov

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction that creates a chiral center. This can involve processes like asymmetric reduction of ketones or stereoselective amination.

Resolution of Racemic Mixtures: Separating a mixture of enantiomers. This can be achieved through methods like fractional crystallization of diastereomeric salts formed by reacting the racemic amine with a chiral acid, or through chiral chromatography. googleapis.comgoogle.com

A patent describes a process for the resolution of a racemic adrenergic propanolamine, which is structurally related to derivatives of this compound. googleapis.com This process involves reacting the racemic amine with a chiral aralkylisocyanate to form diastereomeric urea (B33335) derivatives, which can then be separated by fractional recrystallization or chromatography. googleapis.com The development of stereoselective synthesis methods is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different biological activities. nih.gov

Flow Chemistry and Continuous Processing in Production

Flow chemistry, or continuous processing, is increasingly being adopted in chemical synthesis for its advantages over traditional batch processing. rsc.orgdur.ac.uk These benefits include enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. rsc.orgnih.gov

For the synthesis of intermediates like this compound, flow chemistry can offer significant improvements. The synthesis of nitriles, a key functional group in the target molecule, has been successfully demonstrated in continuous-flow microreactors. rhhz.net For example, a continuous-flow synthesis of nitriles from aldehydes via the Schmidt reaction showed good to excellent yields and improved safety. rhhz.net Another cyanide-free method for synthesizing aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) in a continuous flow process has also been reported, highlighting the speed and scalability of this approach. rsc.org

Furthermore, the ether formation step can also be adapted to flow processes. Continuous-flow systems can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic reactions. dur.ac.uknih.gov The hydrogenation of nitriles to amines has also been efficiently carried out using continuous flow methodology with a Raney nickel catalyst. nih.gov The integration of solid-phase synthesis (SPS) with flow chemistry presents another advanced strategy for the automated synthesis of complex molecules. nih.gov

Table 2: Comparison of Batch vs. Flow Processing for Related Syntheses

| Feature | Batch Processing | Flow Chemistry/Continuous Processing | Reference |

|---|---|---|---|

| Safety | Handling of hazardous reagents can be risky on a large scale. | Safer handling of hazardous and reactive reagents. dur.ac.uknih.gov | dur.ac.uknih.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | Simpler and more direct scalability. rsc.orgdur.ac.uk | rsc.orgdur.ac.uk |

| Reaction Time | Often requires longer reaction times. | Can dramatically reduce reaction times. dur.ac.uk | dur.ac.uk |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions. | Superior heat and mass transfer, leading to higher purity and selectivity. rsc.org | rsc.org |

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is a critical step in developing a commercially viable synthesis for this compound. gd3services.com This involves a systematic study of various parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. In the Williamson ether synthesis, polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used as they can accelerate the reaction rate. wikipedia.orgnumberanalytics.com

Base: The strength and type of base used to deprotonate the phenol (B47542) are crucial. Common bases include sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate. wikipedia.org

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization is necessary to find a balance between a reasonable reaction time and minimal side reactions.

Reactant Stoichiometry: The molar ratio of the reactants can influence the conversion and selectivity of the reaction.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net This can be achieved through various strategies, including the use of microwave irradiation, which has been shown to significantly reduce reaction times and increase yields in Williamson ether syntheses. wikipedia.org The use of liquid-liquid-liquid tri-phase transfer catalysis is another strategy for waste reduction and improved profitability. researchgate.net Machine learning-guided approaches are also emerging as powerful tools for accelerating the discovery of optimal reaction conditions. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical manufacturing to enhance sustainability. rroij.comresearchgate.net The twelve principles of green chemistry provide a framework for designing safer and more environmentally friendly chemical processes. acs.org

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org The Williamson ether synthesis itself can have a good atom economy, but the formation of salt byproducts needs to be considered. Catalytic alternatives that avoid salt formation are being explored. researchgate.net

Use of Safer Solvents and Reagents: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. skpharmteco.comwordpress.com This includes replacing hazardous solvents with greener alternatives like water or bio-based solvents. ucl.ac.uk Deep eutectic solvents (DESs) are also being investigated as sustainable solvent replacements in amine synthesis. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy requirements is a key principle. acs.org The use of catalysis can help lower the activation energy of reactions, allowing them to proceed under milder conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can increase reaction efficiency and can often be recycled and reused. acs.org

Prevention of Waste: It is better to prevent waste than to treat or clean up waste after it has been created. acs.org This can be achieved through high-yield reactions and the use of recyclable catalysts.

The development of cyanide-free routes for nitrile synthesis is a significant step towards greener processes, as it avoids the use of highly toxic cyanide salts. rsc.org Furthermore, synthesizing aromatic amines from biorenewable resources like lignin (B12514952) is an attractive strategy for sustainable production. uantwerpen.be

Table 3: Green Chemistry Principles in Synthesis

| Principle | Application in this compound Synthesis | Reference |

|---|---|---|

| Atom Economy | Utilizing catalytic alternatives to the Williamson synthesis to avoid salt byproducts. | researchgate.net |

| Safer Solvents | Exploring the use of water or deep eutectic solvents (DESs). | ucl.ac.ukmdpi.com |

| Energy Efficiency | Employing catalysts to enable reactions at lower temperatures. | acs.org |

| Catalysis | Using recyclable phase-transfer or heterogeneous catalysts. | acs.org |

| Waste Prevention | Developing high-yield, cyanide-free nitrile synthesis methods. | rsc.org |

Chemical Reactivity and Transformations of 3 3 Aminopropoxy Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group, consisting of a cyanide group attached to a benzene (B151609) ring, is characterized by the electron-withdrawing nature of the nitrile functionality. This influences the reactivity of both the nitrile group itself and the aromatic ring.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This reaction typically requires activation of the nitrile group or the use of a strong nucleophile.

One common example is the addition of Grignard reagents. The Grignard reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields a ketone. askfilo.com

Table 1: Examples of Nucleophilic Addition to Nitriles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Ethylmagnesium bromide | Ketone |

| Organolithium Reagent | Butyllithium | Ketone |

This table presents generalized reactions of the nitrile functional group.

Reduction Reactions of the Nitrile Functionality

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Catalytic hydrogenation is a common method for reducing nitriles to primary amines. wikipedia.org Various metal catalysts, such as Raney nickel, palladium, or platinum, are effective for this transformation. wikipedia.org The reaction proceeds by the addition of two molecules of hydrogen across the carbon-nitrogen triple bond. wikipedia.org

Alternatively, nitriles can be partially reduced to aldehydes. Reagents like diisobutylaluminium hydride (DIBAL-H) are frequently used for this purpose. The reaction involves the formation of an intermediate imine, which is then hydrolyzed to the aldehyde during aqueous workup. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to achieve this conversion. wikipedia.org

Table 2: Common Reducing Agents for Nitriles

| Reagent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary amine smolecule.com |

| Sodium borohydride (B1222165) (NaBH₄) with CoCl₂ | Primary amine wikipedia.org |

| Raney Nickel, H₂ | Primary amine wikipedia.orgresearchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde wikipedia.org |

This table provides an overview of common reagents for nitrile reduction.

Hydrolysis and Amidation Reactions of the Nitrile

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.comarkat-usa.org

In acidic hydrolysis, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. chemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com

The hydration of nitriles to amides can also be achieved under milder conditions using specific catalysts. researchgate.net

Reactivity of the Aminopropoxy Linker

The aminopropoxy linker contains a primary amine group and an ether linkage, both of which have distinct reactivities.

Reactions Involving the Primary Amine Group (e.g., acylation, alkylation, Schiff base formation)

The primary amine group is nucleophilic and can participate in a variety of reactions.

Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form amides. libretexts.org This is a common method for protecting the amine group or for building more complex molecules. The reaction is typically carried out in the presence of a base to neutralize the HCl produced. savemyexams.com

Alkylation: The amine can be alkylated by reaction with alkyl halides. libretexts.org However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amine products, as well as quaternary ammonium (B1175870) salts. libretexts.org

Schiff Base Formation: Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. ajol.infoiipseries.org This reaction is reversible and is often carried out with the removal of water to drive the equilibrium towards the product. iipseries.org Schiff bases are important intermediates in various organic syntheses. chemistrysteps.com

Table 3: Common Reactions of the Primary Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | Amide savemyexams.com |

| Alkylation | Methyl iodide | Secondary amine, Tertiary amine, Quaternary ammonium salt libretexts.org |

This table summarizes key reactions of the primary amine functionality.

Stability and Cleavage of the Ether Linkage

Ether linkages are generally stable and unreactive towards many reagents. libretexts.org However, they can be cleaved under harsh conditions, typically with strong acids like HBr or HI. libretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. libretexts.org

For an aryl alkyl ether like 3-(3-aminopropoxy)benzonitrile, cleavage would likely occur at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.org This is because the bond between the aromatic ring and the oxygen atom is stronger, and nucleophilic attack on the sp²-hybridized carbon of the benzene ring is disfavored. libretexts.org Diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Cyclization Reactions Utilizing the Amine and Benzonitrile Moieties

The spatial proximity and complementary reactivity of the terminal amino group and the benzonitrile moiety in this compound create a scaffold ripe for intramolecular cyclization reactions. These transformations can lead to the formation of novel heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

A key strategy for inducing cyclization involves the activation of the nitrile group with a Lewis acid, followed by intramolecular nucleophilic attack by the primary amine. For instance, trimethylaluminum (B3029685) (Me₃Al) has been shown to mediate the domino nucleophilic addition and intramolecular cyclization of similar aminobenzonitrile derivatives. nih.gov In this type of reaction, the Lewis acid coordinates to the nitrile nitrogen, enhancing its electrophilicity and facilitating the attack by the tethered amine. This process typically leads to the formation of fused heterocyclic structures, such as substituted aminoisoquinolines or related compounds, after subsequent rearrangement. nih.gov The reaction proceeds via an initial condensation to form an imine intermediate, which then undergoes intramolecular cyclization. nih.gov

The conditions for such cyclizations can be tailored by the choice of catalyst, solvent, and temperature, influencing the regioselectivity and yield of the desired product. researchgate.net While direct examples for this compound are not extensively detailed in the literature, analogous reactions provide a clear precedent for its potential in constructing polycyclic frameworks. For example, the Chichibabin cyclization, which involves the reaction of a nitrile with a strong base like lithium diisopropylamide (LDA), could potentially be adapted for an intramolecular variant. researchgate.net

Table 1: Representative Conditions for Nitrile Cyclization Reactions

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Lewis Acid-Mediated Cyclization | Me₃Al | Toluene | 110 °C | 1-Aminoisoquinolines | nih.gov |

| Chichibabin Cyclization | LDA | N/A | N/A | Azaindoles | researchgate.net |

| [3+2] Cycloaddition | Sodium Azide / NSBSA* | DMF | Reflux | Tetrazoles | researchgate.net |

*NSBSA: N-sulfonic acid-functionalized poly(styrene-co-maleic anhydride)

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and derivatives of this compound are excellent candidates for these transformations. commonorganicchemistry.comorgsyn.org To participate as an electrophilic partner, the aromatic ring of the molecule would typically first be functionalized with a halide (e.g., Br, I, Cl) or a pseudohalide (e.g., triflate, OTf).

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl structure. organic-chemistry.orgbeilstein-journals.org A halogenated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids, significantly expanding its structural diversity. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. beilstein-journals.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) source for catalytic cycle | organic-chemistry.orgbeilstein-journals.org |

| Ligand | XPhos, S-Phos, BrettPhos | Stabilizes and activates the Pd center | organic-chemistry.orgworktribe.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent | organic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane, THF/Water | Solubilizes reactants and reagents | organic-chemistry.orgworktribe.com |

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A halogenated this compound derivative could react with various alkynes to produce arylalkyne structures. numberanalytics.com This reaction is highly valued for its ability to create C(sp²)-C(sp) bonds under generally mild conditions. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(0) source for catalytic cycle | organic-chemistry.orgrsc.org |

| Cu Co-catalyst | CuI | Facilitates alkyne activation | wikipedia.orgorganic-chemistry.org |

| Base | Et₃N, Diethylamine | Neutralizes HX byproduct, can act as solvent | wikipedia.org |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and reagents | numberanalytics.com |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. catalysis.blogorganic-chemistry.org In this context, this compound can act as the amine coupling partner, reacting with various aryl or heteroaryl halides to yield N-arylated products. numberanalytics.com Conversely, a halogenated derivative of the molecule could react with other primary or secondary amines. catalysis.blogorganic-chemistry.org The versatility and broad substrate scope of this reaction have made it a cornerstone of modern synthetic chemistry for preparing arylamines. numberanalytics.com

Derivatization Strategies for Expanding Molecular Diversity

Beyond cyclization and cross-coupling, the functional groups of this compound offer numerous handles for derivatization to create libraries of related compounds.

Functionalization of the Primary Amine: The primary amino group is a highly versatile functional handle. It can readily undergo standard transformations such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. smolecule.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These modifications can alter the molecule's physical and chemical properties, such as solubility and basicity. For example, functionalization of silica (B1680970) nanoparticles with (3-aminopropyl) groups is a common strategy to modify surface properties. smolecule.comnih.gov

Transformation of the Benzonitrile Group: The nitrile group is also amenable to a variety of chemical transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate. smolecule.com

Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. smolecule.com

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Modification of the Aromatic Ring: The benzene ring itself can be functionalized, typically through electrophilic aromatic substitution. The positions of substitution (ortho, meta, or para to the propoxy group) will be directed by the existing substituents. These reactions can introduce groups like nitro, halogen, or acyl moieties, which can then serve as handles for further chemistry, including the cross-coupling reactions described previously.

Table 4: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Reagents | Resulting Group | Reference |

|---|---|---|---|---|

| Primary Amine | Acylation | RCOCl, (RCO)₂O | Amide | evitachem.com |

| Alkylation | R'-X | Secondary/Tertiary Amine | smolecule.com | |

| Benzonitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid/Amide | smolecule.com |

| Reduction | LiAlH₄, H₂/Catalyst | Benzylamine | smolecule.com | |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro | organic-chemistry.org |

Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecular Architectures

In the realm of organic synthesis, 3-(3-Aminopropoxy)benzonitrile serves as a versatile building block. nih.gov The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.gov The utility of benzonitrile (B105546) derivatives, in general, stems from the reactivity of both the nitrile group and the aromatic ring, making them ideal starting materials for constructing a wide array of intricate molecules. nbinno.com

The presence of both an amino group and a nitrile group allows for orthogonal chemical transformations, where one group can be reacted selectively while the other remains protected or unreactive, to be deprotected and reacted in a subsequent step. This characteristic is highly desirable in the synthesis of complex molecular architectures, as it allows for a stepwise and controlled assembly of the target molecule. The flexible propoxy chain can also influence the conformational properties of the final structure, which can be a critical factor in applications such as drug design. nih.gov

The strategic use of such building blocks is a cornerstone of modular synthesis in chemistry, enabling the efficient creation of diverse molecular libraries for various research and development applications. nbinno.com

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of the ring, are of immense importance in medicinal chemistry and materials science. The synthesis of these structures is a major focus of organic chemistry research. beilstein-journals.org

While direct examples of the use of this compound in the synthesis of heterocyclic compounds are not extensively detailed in the provided search results, the synthesis of related structures provides a clear indication of its potential. For instance, a straightforward three-step route to a new class of oxazepino and oxazecino quinazolines has been developed. mmu.ac.uk This process involves a nucleophilic aromatic substitution (SNAr) reaction of a fluorobenzonitrile with various aminoalcohols, followed by sequential ring closures. mmu.ac.uk Given that this compound is an aminopropoxy-substituted benzonitrile, it can be envisioned as a key reactant in similar synthetic strategies.

The general approach to synthesizing heterocyclic compounds often involves the reaction of bifunctional molecules. researchgate.net In the case of this compound, the primary amine can act as a nucleophile to react with an electrophilic center, initiating a cyclization reaction. The nitrile group can also participate in cyclization reactions, for example, through cycloaddition reactions, to form various heterocyclic rings. beilstein-journals.org

Precursor in Pharmaceutical Intermediate Development and Drug Synthesis Strategies

Pharmaceutical intermediates are chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). They are crucial in the drug development process, from laboratory-scale research to industrial production. this compound is classified as a pharmaceutical intermediate, indicating its role in the synthesis of potential drug candidates. bldpharm.com

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com The design of novel scaffolds is a key strategy in the discovery of new drugs. The structure of this compound makes it a suitable candidate for use as a scaffold or for incorporation into a larger scaffold.

The benzene (B151609) ring provides a rigid core that can be further functionalized. The aminopropoxy and nitrile groups offer points for diversification, allowing for the synthesis of a library of related compounds with varying biological activities. This approach, known as diversity-oriented synthesis, is a powerful tool in drug discovery. beilstein-journals.org The use of amino acids and other small molecules as hubs for creating multifunctional molecules is a well-established concept in scaffold design. mdpi.com

The amine and nitrile functional groups are important pharmacophores, which are the parts of a molecule responsible for its biological activity. The introduction of these groups into drug candidates can significantly impact their properties.

The primary amine group in this compound can act as a hydrogen bond donor and acceptor, and it can also be protonated at physiological pH, which can influence the solubility and binding of the molecule to its biological target. The nitrile group is a polar functional group that can act as a hydrogen bond acceptor. nih.gov It is also relatively stable and not easily metabolized, which is a desirable property for a drug candidate. nih.gov The nitrile group can also serve as a bioisostere for other functional groups, such as a hydroxyl or carboxyl group. nih.gov The reduction of the nitrile group can also provide access to a primary amine, further expanding the synthetic possibilities. nih.gov

Applications in Material Science Research and Polymer Synthesis

The unique chemical structure of this compound also lends itself to applications in material science and polymer synthesis. Benzonitrile derivatives, in general, find use in the synthesis of dyes, pigments, and electronic materials. nbinno.com

The presence of the nitrile group can influence the electronic and optical properties of conjugated systems, making them interesting for applications in electronic materials. nbinno.com Polymers containing polar groups like the cyano group are of interest for the development of advanced electrical and optical materials due to the large dipole moment of the CN group. sapub.org

The primary amine and the nitrile group can both be utilized in polymerization reactions. For example, the amine group can react with dicarboxylic acids or their derivatives to form polyamides. researchgate.net The nitrile group can also undergo polymerization or be chemically modified after polymerization to introduce new functionalities into the polymer chain. researchgate.net The synthesis of polyamides and poly(amide-imide)s from a related benzonitrile derivative, 2,2-bis(4-aminophenoxy) benzonitrile, has been reported, highlighting the potential of such monomers in the preparation of high-performance polymers. researchgate.net

Contributions to Ligand Design for Metal Complexation and Catalysis

In the field of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of new ligands is crucial for the development of new catalysts and materials with specific properties.

The this compound molecule contains two potential coordination sites for metal ions: the nitrogen atom of the amine group and the nitrogen atom of the nitrile group. This makes it a potential bidentate ligand, capable of binding to a metal center through both nitrogen atoms to form a stable chelate ring. The flexibility of the propoxy chain can influence the geometry of the resulting metal complex.

The synthesis of metal complexes with related amido ligands has been studied, and these complexes have shown interesting reactivity. escholarship.org While specific examples of the use of this compound as a ligand are not detailed in the provided search results, its structural features suggest its potential in this area. The development of new catalysts is an active area of research, and benzonitrile synthesis itself can be achieved through various catalytic methods. researchgate.netrsc.org

Mechanistic Investigations and Reaction Kinetics of 3 3 Aminopropoxy Benzonitrile Chemistry

Elucidation of Reaction Pathways for Key Transformations

The primary synthetic route to 3-(3-Aminopropoxy)benzonitrile likely involves a Williamson ether synthesis. This reaction would feature the nucleophilic substitution of a leaving group on a three-carbon chain by the phenoxide ion of 3-hydroxybenzonitrile, or conversely, the reaction of 3-halobenzonitrile with 3-aminopropanol. A common and effective pathway involves the reaction of 3-hydroxybenzonitrile with a protected 3-halopropylamine, followed by deprotection.

A plausible reaction pathway is the O-alkylation of 3-hydroxybenzonitrile with a suitable 3-carbon synthon bearing a protected amine. For instance, the reaction of 3-hydroxybenzonitrile with N-(3-bromopropyl)phthalimide in the presence of a base like potassium carbonate (K₂CO₃) would yield an intermediate, which upon subsequent deprotection with hydrazine (B178648) (H₂NNH₂), would afford the final product, this compound. This multi-step process ensures that the primary amine of the aminopropoxy group does not interfere with the desired O-alkylation.

Another potential, though less common, pathway could involve the reduction of a corresponding nitro or cyano precursor, although this would add complexity to the synthesis. The hydrogenation of a benzonitrile (B105546) derivative is a well-established transformation, often catalyzed by transition metals like palladium or nickel. researchgate.net

Kinetic Studies of Critical Synthetic Steps

Kinetic studies for the synthesis of this compound would likely focus on the rate-determining step of the Williamson ether synthesis. The rate of this Sₙ2 reaction is dependent on the concentration of both the phenoxide and the alkylating agent. The reaction rate can be expressed as:

Rate = k[phenoxide][alkylating agent]

The rate constant, k, would be influenced by several factors including the solvent, temperature, and the nature of the leaving group on the propyl chain. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are known to accelerate Sₙ2 reactions by effectively solvating the cation of the base, leaving the anion more nucleophilic. Increased temperature would also increase the reaction rate, as described by the Arrhenius equation.

The choice of the leaving group is also critical; a better leaving group (e.g., iodide or tosylate) would lead to a faster reaction rate compared to a poorer leaving group (e.g., chloride).

Thermodynamic Parameters Governing Reactions Involving this compound

The synthesis of this compound via the Williamson ether synthesis is generally an exothermic process, driven by the formation of a stable ether linkage and a salt byproduct. The change in enthalpy (ΔH) for this reaction is negative. The change in entropy (ΔS) is likely to be small but slightly negative as two reactant molecules combine to form one product molecule and a salt.

The Gibbs free energy (ΔG) for the reaction, given by the equation ΔG = ΔH - TΔS, would be negative, indicating a spontaneous and thermodynamically favorable process. The equilibrium of the reaction would lie far to the right, favoring the formation of the product.

Transition State Analysis and Reaction Coordinate Studies

Computational chemistry, particularly Density Functional Theory (DFT), could be employed to model the transition state of the key synthetic step. For the Sₙ2 reaction, the transition state would involve the partial formation of the oxygen-carbon bond and the partial breaking of the carbon-leaving group bond. This pentacoordinate carbon center would have a specific geometry and energy that lies at the maximum of the reaction coordinate.

Theoretical studies on related reactions, such as the [3+2] cycloaddition of benzonitrile oxide, have utilized DFT to analyze transition state geometries and activation energies. researchgate.netresearchgate.net Similar computational approaches could provide valuable insights into the reaction mechanism of this compound synthesis. The analysis would help in understanding the electronic and steric factors that influence the reaction rate and selectivity. The reaction coordinate diagram would illustrate the energy profile of the reaction, showing the relative energies of the reactants, transition state, and products.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in structural elucidation. For 3-(3-Aminopropoxy)benzonitrile, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are typically employed.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₂N₂O) can be calculated with high precision. This experimental value is then compared against the theoretical mass. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Adduct | Expected m/z (Da) |

| Neutral Molecule | C₁₀H₁₂N₂O | 176.09496 | [M+H]⁺ | 177.10279 |

| [M+Na]⁺ | 199.08478 |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the two methylene (B1212753) groups of the propoxy chain, and the protons of the primary amine.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. For this compound, distinct resonances are expected for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the propoxy chain.

Multi-dimensional NMR: Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, allowing for the tracing of proton-proton networks within the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the aminopropoxy side chain to the benzonitrile ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary depending on the solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| O-CH₂ | ~4.1 | ~65 |

| CH₂-CH₂-CH₂ | ~2.0 | ~30 |

| N-CH₂ | ~2.9 | ~40 |

| NH₂ | Variable (broad) | - |

| C≡N | - | ~119 |

| Aromatic C-O | - | ~158 |

| Aromatic C-CN | - | ~112 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of particular bonds and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region, often appearing as a doublet. The C-O stretching of the ether linkage will likely be observed in the 1000-1300 cm⁻¹ range, and the aromatic C-H and C=C stretching vibrations will be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also typically strong in the Raman spectrum. Raman can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Ether (C-O) | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity established by NMR and provide insights into the solid-state packing of the molecules, including any hydrogen bonding interactions involving the primary amine and the nitrile nitrogen or ether oxygen atoms.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities.

Purity Assessment: High-performance liquid chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for this compound. Detection is typically achieved using a UV detector, monitoring at a wavelength where the benzonitrile chromophore absorbs strongly. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Separations: The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, methods for enantiomeric separation are not applicable to this compound.

Electrochemical Methods for Redox Characterization

A cyclic voltammetry experiment would involve scanning the potential and observing the resulting current. The appearance of peaks in the voltammogram would indicate redox processes occurring at specific potentials, providing information about the ease of oxidation and reduction of the molecule.

Computational Chemistry and in Silico Studies of 3 3 Aminopropoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(3-Aminopropoxy)benzonitrile. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure of organic molecules. aun.edu.egresearchgate.net For this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (notably the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The locations of these frontier orbitals can predict the sites most susceptible to electrophilic and nucleophilic attack. For instance, the nitrogen atom of the nitrile group and the lone pair of the amino group are expected to be key sites for chemical reactions.

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to the molecule's stability. nih.gov These computational insights are invaluable for predicting how this compound will behave in different chemical environments.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The flexibility of the aminopropoxy chain in this compound allows it to adopt multiple conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and biological properties. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that separate them. researchgate.netnih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 (anti) | 0.00 |

| 2 (Local Minimum) | 60 (gauche) | 1.25 |

| 3 (Local Minimum) | -60 (gauche) | 1.25 |

Molecular Docking and Ligand-Protein Interaction Modeling for Potential Bioactivity (if applicable)

Molecular docking is a powerful in silico technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. If this compound or its derivatives are being investigated for potential therapeutic applications, molecular docking can provide initial insights into their binding affinity and selectivity for a specific protein target.

The docking process involves generating a multitude of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding free energy. The results can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino group of this compound could act as a hydrogen bond donor, while the nitrile group and the phenyl ring could participate in other types of interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | Tyr84, Phe264, Asn142 |

| Key Interactions | Hydrogen bond with Asn142, Pi-pi stacking with Phe264 |

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can accurately predict various spectroscopic parameters from first principles, aiding in the interpretation of experimental spectra. researchgate.netunibo.itresearchgate.net For this compound, this includes predicting vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Calculations of vibrational frequencies, often performed using DFT methods, can help assign the vibrational modes observed in experimental FT-IR and Raman spectra. derpharmachemica.comnih.gov Theoretical predictions of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can assist in the structural elucidation of the molecule and its derivatives. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| C≡N Stretch (cm⁻¹) | 2235 | 2228 |

| ¹H Chemical Shift (ppm, -NH₂) | 2.9 | 2.85 |

| ¹³C Chemical Shift (ppm, C≡N) | 118.5 | 119.2 |

| λmax (nm) | 275 | 278 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized. rsc.orgresearchgate.net

For instance, if this compound were to undergo a cycloaddition reaction at the nitrile group, computational methods could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. These theoretical investigations can provide a detailed, step-by-step picture of the reaction pathway that is often difficult to obtain through experimental means alone.

Table 5: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1 | TS1 | 15.2 |

| Step 2 | TS2 | 8.5 |

Future Directions and Emerging Research Avenues for 3 3 Aminopropoxy Benzonitrile

Development of Novel and Sustainable Synthetic Approaches

Future research into the synthesis of 3-(3-Aminopropoxy)benzonitrile and its derivatives will likely prioritize the principles of green chemistry, aiming to develop more environmentally benign and efficient manufacturing processes. mlsu.ac.injocpr.com These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances. yale.eduwikipedia.orgepa.gov

Key strategies for sustainable synthesis include:

Catalytic Reagents: Shifting from stoichiometric reagents to catalytic ones, which are used in small amounts and can be recycled, will be a key focus. yale.eduwikipedia.org For instance, developing novel catalysts for the etherification step between 3-hydroxybenzonitrile and a protected 3-aminopropanol derivative could improve yield and reduce waste.

Alternative Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a significant trend in pharmaceutical synthesis. jocpr.com The use of ionic liquids, which can act as both solvent and catalyst, has shown promise in the green synthesis of benzonitrile (B105546) and could be adapted for its derivatives. rsc.orgresearchgate.net

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. yale.edu This involves minimizing the use of protecting groups and other temporary modifications that generate waste. wikipedia.orgepa.gov

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure will reduce the energy requirements and environmental impact of the chemical processes. mlsu.ac.inyale.edu

Table 1: Principles of Green Chemistry Applied to Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing syntheses to leave no waste for treatment or cleanup. epa.gov |

| Atom Economy | Maximizing the incorporation of all materials from the process into the final product. yale.edu |

| Less Hazardous Syntheses | Using and generating substances with little to no toxicity to humans or the environment. yale.edu |

| Safer Solvents | Making the use of auxiliary substances like solvents unnecessary or innocuous when used. mlsu.ac.inyale.edu |

| Energy Efficiency | Minimizing the environmental and economic impacts of energy requirements by conducting synthesis at ambient temperature and pressure. yale.edu |

| Catalysis | Using catalytic reagents in small quantities over superior stoichiometric reagents. wikipedia.org |

Exploration of New Biological Targets and Pharmacological Applications via Derivatives

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The inherent reactivity of the nitrile group and the aromatic ring makes benzonitrile derivatives versatile building blocks in modern chemical synthesis. nbinno.comnbinno.com The nitrile group itself is a key pharmacophore in numerous approved drugs. nih.gov Future research will focus on creating libraries of derivatives by modifying the core structure to interact with novel biological targets.

Potential modifications and applications include:

Kinase Inhibitors: By analogy with other substituted benzamide nih.gov and benzonitrile derivatives, molecules derived from this compound could be designed as inhibitors of protein kinases, which are crucial targets in oncology.

GPCR Ligands: The aminopropoxy side chain can be functionalized to interact with G-protein coupled receptors (GPCRs), a large family of drug targets involved in a wide range of physiological processes.

Enzyme Inhibitors: The nitrile group can act as a bioisostere for other functional groups or interact directly with enzyme active sites. nih.gov For example, α-amino nitriles have been developed as inhibitors of dipeptidyl peptidase (DPP IV) for diabetes treatment. nih.gov

Antiproliferative and Antimalarial Agents: Derivatives of similar scaffolds, such as benzyloxy-4-oxopyridin benzoates, have shown potential as antimalarial and antiproliferative agents, suggesting a possible avenue for derivatives of this compound. nih.gov

The versatility of the benzonitrile scaffold allows for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comnbinno.com

Table 2: Potential Pharmacological Applications of Derivatives

| Target Class | Rationale / Example |

|---|---|

| Protein Kinases | Benzamide derivatives have shown high potency as Bcr-Abl kinase inhibitors for leukemia. nih.gov |

| Dipeptidyl Peptidase (DPP IV) | α-Amino nitriles are effective reversible inhibitors for treating diabetes. nih.gov |

| Aromatase Enzyme | Substituted benzonitriles have been developed as selective aromatase inhibitors for estrogen-dependent diseases. nih.gov |

| Androgen Receptors | Bicalutamide, a non-steroidal androgen receptor antagonist, features a benzonitrile structure. nih.gov |

Integration into Automated Synthesis Platforms and High-Throughput Screening

The progression of this compound derivatives from concept to clinical candidates can be significantly accelerated by modern automation and screening technologies.

Automated Synthesis: The integration of the synthesis of derivative libraries into automated platforms, such as continuous-flow solid-phase synthesis (SPS), offers a pathway to rapidly produce a diverse range of compounds. nih.gov This technology allows for computerized control over reaction parameters, leading to high purity and yield in a condensed timeframe. nih.gov An automated, multi-step synthesis of the complex drug prexasertib demonstrates the feasibility of this approach for intricate molecular structures. nih.gov

High-Throughput Screening (HTS): Once synthesized, these libraries of derivatives can be subjected to high-throughput screening (HTS) to identify compounds with activity against specific biological targets. researchgate.net HTS allows for the simultaneous testing of thousands of compounds, dramatically speeding up the initial stages of drug discovery. nih.govmdpi.com Phenotypic screens using whole cells can identify compounds active against multidrug-resistant bacteria, while target-based screens can pinpoint molecules that interact with specific enzymes or receptors. nih.govmdpi.com

This combination of automated synthesis and HTS creates a powerful engine for discovering novel drug candidates based on the this compound scaffold.

Table 3: Technologies for Accelerated Drug Discovery

| Technology | Description | Advantage for this compound Research |

|---|---|---|

| Automated Flow Synthesis | Computer-controlled synthesis in continuous-flow reactors, often using solid-phase supports. nih.gov | Rapid, efficient, and scalable production of derivative libraries with high purity. nih.gov |

| High-Throughput Screening (HTS) | Robotic testing of thousands of chemical compounds for a specific biological activity. researchgate.netthermofisher.com | Fast identification of "hit" compounds from large derivative libraries for further development. nih.gov |

Applications in Supramolecular Chemistry and Self-Assembly Processes

The distinct structural elements of this compound—a hydrogen-bond-donating primary amine, a hydrogen-bond-accepting ether oxygen and nitrile nitrogen, and an aromatic ring capable of π-π stacking—make it an intriguing candidate for applications in supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into ordered, functional superstructures.

Future research could explore:

Crystal Engineering: The directionality of hydrogen bonds involving the amine and nitrile groups could be exploited to design and synthesize crystalline materials with specific network topologies and properties, such as porous materials for gas storage or separation.

Liquid Crystals: The rigid benzonitrile core combined with the flexible aminopropoxy tail is characteristic of molecules that can form liquid crystalline phases. nbinno.com By modifying the structure, it may be possible to create novel liquid crystals for display technologies or sensors.

Gels and Nanostructures: Under specific conditions (e.g., solvent, pH), derivatives of this compound could self-assemble into soft materials like gels or discrete nanostructures such as fibers, ribbons, or vesicles for applications in drug delivery or tissue engineering. The nitrile stretching vibration is sensitive to its local environment, including hydrogen bonding, which could be used as a probe to study these self-assembly processes. researchgate.net

Research into Biodegradability and Environmental Impact

As with any chemical compound intended for widespread use, a thorough understanding of the environmental fate of this compound is crucial. Future research will need to address its biodegradability and potential ecotoxicity.

Biodegradability Assessment: The biodegradability of a polymer or organic molecule is influenced by factors such as its chemical structure, molecular weight, and crystallinity. ncsu.edu While many synthetic polymers are not readily biodegradable, the presence of functional groups like ethers and amines in this compound may provide sites for enzymatic attack by microorganisms. ncsu.edu Studies will be needed to determine its persistence in various environmental compartments (soil, water) and to identify potential degradation products. The principle of "Design for Degradation" in green chemistry encourages designing molecules that break down into innocuous substances after their use. yale.eduwikipedia.org

Ecotoxicology Studies: The potential impact on aquatic life and other organisms must be evaluated. While benzonitrile itself is used in industry wikipedia.org, the introduction of the aminopropoxy group could alter its toxicological profile. Standardized ecotoxicological tests will be necessary to establish its environmental risk profile and ensure that its application does not lead to unintended environmental consequences.

常见问题

Q. What are the standard synthesis routes for 3-(3-Aminopropoxy)benzonitrile, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of a hydroxybenzonitrile precursor with 3-aminopropanol under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity is validated via:

- HPLC : To assess purity (>95%) using a C18 column and UV detection at 254 nm .